2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide, also known as N-Acetyl-4-(2',3'-dihydroxypropoxy)phenylacetamide, is a chemical compound with the molecular formula C₁₁H₁₅NO₄. It is available for purchase as a reference standard from various chemical suppliers, including LGC Standards and the United States Pharmacopeia (USP) .
2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide, also known as Atenolol Impurity B or Atenolol Related Compound A, is a chemical compound with the molecular formula and a molecular weight of 225.24 g/mol. It is characterized by its structure, which includes a phenyl ring substituted with a 2,3-dihydroxypropoxy group and an acetamide functional group. The compound has a melting point of 183-185°C and a predicted boiling point of approximately 523.7°C. It is typically encountered as a solid and is slightly soluble in solvents like dimethyl sulfoxide and methanol .
As an impurity in Atenolol, 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide is not expected to have a significant biological effect. Atenolol works by blocking beta-adrenergic receptors, reducing heart rate and blood pressure. The mechanism of the impurity itself remains unexplored in scientific research.
Safety data for 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide is limited. Due to its structural similarity to Atenolol, potential hazards might include:
The chemical reactivity of 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide can be explored through various reactions typical of acetamides and phenolic compounds. Key reactions may include:
These reactions are significant in synthetic organic chemistry and could be utilized in further developing analogs or derivatives of this compound.
The synthesis of 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide can be achieved through several methods:
The specific methodologies may vary based on laboratory protocols and desired purity levels.
This compound serves primarily as an impurity reference standard in pharmaceutical testing, particularly for quality control in the production of Atenolol. Its role is crucial for ensuring the safety and efficacy of beta-blocker medications by providing benchmarks for acceptable impurity levels during manufacturing processes .
Interaction studies involving 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide focus on its potential effects on biological systems, particularly in relation to Atenolol's mechanisms of action. While direct studies on this specific compound are scarce, its structural properties suggest it may interact with adrenergic receptors or influence cardiovascular responses similar to those observed with Atenolol. Further research could elucidate these interactions more clearly.
Several compounds share structural similarities with 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Atenolol | C14H22N2O3 | Beta-blocker for hypertension | Contains isopropanolamine moiety |
| 4-Hydroxyphenylacetic acid | C9H10O3 | Precursor for various pharmaceuticals | Lacks amino group |
| 4-(2,3-Dihydroxypropoxy)phenyl acetamide | C11H15NO4 | Similar structure but without acetamide | May exhibit different pharmacological properties |
The uniqueness of 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide lies in its specific arrangement of functional groups that confer distinct chemical reactivity and potential biological activity compared to these similar compounds.
The synthesis of 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide relies fundamentally on epoxide ring-opening reactions as a key mechanistic pathway in precursor formation [1] [8]. The compound, which serves as Atenolol Impurity B with the molecular formula C11H15NO4 and molecular weight of 225.24 grams per mole, is formed through strategic epoxide intermediates during the pharmaceutical manufacturing process [1] [2].
The epoxide ring-opening mechanism operates through two distinct pathways depending on reaction conditions [8] [29]. Under acidic conditions, protonation of the oxygen atom in the epoxide ring increases electrophilicity, making the carbon atoms more susceptible to nucleophilic attack [29]. The nucleophile typically attacks the more substituted carbon center, forming a relatively stable carbocation intermediate [29]. Conversely, under basic conditions, direct nucleophilic attack occurs at the less substituted carbon atom through an SN2 mechanism, where steric accessibility governs regioselectivity [29].
Contemporary research has identified numerous catalytic systems that facilitate efficient epoxide ring-opening reactions with high regioselectivity and yields [8]. Heteropoly acids demonstrate exceptional effectiveness as catalysts for ring-opening reactions of epoxides with aromatic amines in aqueous media at room temperature [8]. The catalytic system exhibits good stability, recyclability, and reusability while providing a simple and efficient method for synthesizing beta-amino alcohols [8].
Table 1: Epoxide Ring-Opening Catalytic Systems
| Catalyst System | Reaction Conditions | Selectivity/Yield |
|---|---|---|
| Bismuth(III) triflate | Microwave, 15 min | High regioselectivity |
| Samarium triflate | Dichloromethane, room temperature, 1 hour | Excellent yields, high regioselectivity |
| Heteropoly acid | Water, room temperature, 2.5 hours | High catalytic activity |
| Sulfated zirconia | Solvent-free, room temperature, 60 minutes | High regioselectivity |
| Antimony trichloride | Dichloromethane, room temperature, 7 hours | Good yields |
| Mesoporous aluminosilicates | Dichloromethane, room temperature, 6 hours | High yields under mild conditions |
Sulfated zirconia exhibits excellent catalytic activity for epoxide ring opening by aromatic amines under solvent-free conditions, selectively synthesizing various beta-amino alcohols with high regioselectivity [8]. Antimony trichloride provides a mild and convenient ring-opening pathway at room temperature, affording corresponding beta-amino alcohols in good yields [8]. Mesoporous aluminosilicates serve as efficient catalysts for ring-opening reactions of epoxides with aromatic amines, producing beta-substituted alcohols in high yields under mild reaction conditions [8].
Bismuth-based catalysts have emerged as particularly effective systems for epoxide ring-opening reactions [8]. Under microwave irradiation, neat mixtures of epoxides and amines afford corresponding 2-amino alcohols smoothly in the presence of catalytic amounts of bismuth triflate tetrahydrate [8]. Samarium triflate enables rapid ring-opening reactions of oxiranes with amines under mild reaction conditions, with reactions carried out below room temperature affording corresponding beta-amino alcohols in excellent yields and high regioselectivity [8].
The development of environmentally friendly methodologies has led to the implementation of solvent-free synthesis approaches [8]. Boron oxide-aluminum oxide promoted highly regioselective ring opening of epoxides with aromatic amines achieves good to excellent yields at room temperature, with the additional advantage that the catalyst can be recycled without affecting catalytic properties [8]. Yttrium nitrate hexahydrate serves as an efficient catalyst for selective ring opening of epoxides with aliphatic, aromatic, and heteroaromatic amines at room temperature under solvent-free conditions [8].
Asymmetric synthesis represents a critical aspect in the production of enantiomerically pure compounds related to 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide [9] [12]. The development of stereoselective synthetic methodologies ensures the formation of desired stereoisomers while minimizing the production of unwanted enantiomers [12].
Hydrolytic kinetic resolution using chiral salen cobalt(III) complexes provides an efficient approach for obtaining enantiomerically pure compounds [9]. The (R,R) salen cobalt(III) complex facilitates the resolution of terminal epoxides at room temperature with excellent enantioselectivity [9]. This process demonstrates scalability for large-scale preparation without encountering significant operational challenges [9].
Enzymatic approaches offer exceptional stereochemical control in the synthesis of chiral building blocks [25]. Candida antarctica Lipase B (CALB) catalyzed kinetic resolution of racemic chlorohydrin derivatives achieves enantiopure products with greater than 99% enantiomeric excess [25]. The four-step synthesis utilizing enzymatic kinetic resolution provides improved overall yields compared to previous methodologies while reducing reagent consumption [25].
Table 2: Asymmetric Synthesis Methods for Stereochemical Control
| Method | Catalyst/Enzyme | Enantiomeric Excess (%) | Reaction Conditions |
|---|---|---|---|
| Hydrolytic Kinetic Resolution | (R,R) salen Co(III) complex | Excellent enantioselectivity | Room temperature |
| Enzymatic Kinetic Resolution | Candida antarctica Lipase B | >99 | Kinetic resolution of racemic chlorohydrin |
| Chiral Salen Co(III) Complex | (R,R)-salen Co(III)OAc | 98 | Seven-step method |
| Jacobsen Catalyst | Jacobsen catalyst | 98 | Multi-step procedure |
| Lipase from Pseudomonas cepacia | Pseudomonas cepacia lipase | 94 | Kinetic resolution of racemic atenolol |
The application of chiral chemical catalysts enables stereospecific reactions while avoiding racemization during pharmaceutical preparation [12]. Organometallic catalysts incorporating transition metals such as titanium and noble metals including osmium, palladium, and rhodium demonstrate high degrees of specificity similar to enzymatic systems [12]. These catalytic systems tolerate higher temperatures compared to enzymes, although their implementation typically involves higher costs [12].
Biocatalysis has emerged as a green approach in pharmaceutical synthesis, capitalizing on the specificity, efficiency, and mild operating conditions of enzymes [22]. Enzymatic reactions operate under neutral pH and low temperatures, reducing energy consumption and eliminating the need for hazardous reagents [22]. This approach results in greater selectivity and atom economy, reducing byproducts and streamlining purification processes [22].
The implementation of lipases, oxidases, and dehydrogenases in complex pharmaceutical compound synthesis improves efficiency while lowering environmental impact [22]. Biocatalytic processes prove particularly effective for asymmetric synthesis, which remains essential in pharmaceutical manufacturing since many drugs are chiral and require selective synthesis of single enantiomers [22].
Impurity identification and profiling constitutes a critical component of pharmaceutical quality assurance, ensuring patient safety and drug efficacy throughout development and manufacturing processes [13] [15]. Regulatory authorities have established rigorous guidelines dictating impurity identification at lower levels depending upon dosage, with the United States Food and Drug Administration recommending reporting of any impurities having an area percentage greater than 0.05% of the active pharmaceutical ingredient [13].
High-resolution accurate mass quadrupole time-of-flight liquid chromatography-mass spectrometry systems provide sensitive analysis of trace-level impurities in drug substances with sub-parts-per-million mass accuracy [13]. The analytical workflow involves online liquid chromatography-ultraviolet detection followed by mass spectrometry and automated tandem mass spectrometry analysis [13]. Advanced data processing algorithms including Molecular Feature Extraction, Molecular Formula Generation, and Molecular Structure Correlator software enable rapid identification and structural elucidation of pharmaceutical impurities [13].
The application of this analytical workflow demonstrates effective impurity profiling through rapid identification and structural elucidation of atenolol and eight European Pharmacopoeia specified impurities, including genotoxic impurity D and two isomers of impurity F at levels of 0.02 to 0.07% relative to the atenolol ultraviolet detection area [13]. High Molecular Formula Generation scores greater than 98.0 and low mass errors less than 1 parts per million achieve highly confident impurity identification [13].
Gas chromatography with mass spectrometry methods provide extremely sensitive and simple analytical approaches for process-related impurity analysis [16]. The methodology enables quantitation of multiple process-related impurities including 4-hydroxy-1-phenylglycine, 4-hydroxyphenylacetonitrile, 4-hydroxyphenylacetic acid, methyl-4-hydroxyphenylacetate, and related compounds at concentrations as low as 0.3 parts per million with respect to 10 milligrams per milliliter of atenolol [16].
The analytical method demonstrates linearity over concentration ranges of 0.3-10 parts per million for several impurities, with correlation coefficients found to be greater than or equal to 0.998 [16]. Repeatability and recovery values remain acceptable, ranging between 89.38% and 105.60% for all analyzed impurities under optimized operating conditions [16].
The comprehensive characterization of atenolol-related impurities reveals specific structural relationships and formation pathways during manufacturing processes [5]. Impurity B, identified as 2-[4-[(2RS)-2,3-dihydroxypropoxy]phenyl]acetamide, represents a significant process-related compound formed during synthesis [5]. Additional impurities include 2-[4-(2,3-epoxypropoxy)phenyl]acetamide (Impurity C) and 2-[4-[(2RS)-3-chloro-2-hydroxypropoxy]phenyl]acetamide (Impurity D) [5].
Table 3: Physical Properties of 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide
| Property | Value |
|---|---|
| Molecular Formula | C11H15NO4 |
| Molecular Weight (g/mol) | 225.24 |
| CAS Number | 61698-76-8 |
| Melting Point (°C) | 183-185 |
| Boiling Point (°C, Predicted) | 523.7±45.0 |
| Density (g/cm³, Predicted) | 1.283±0.06 |
| pKa (Predicted) | 13.52±0.20 |
| Solubility | Dimethyl sulfoxide (Slightly), Methanol (Slightly, Sonicated) |
| Physical Form | Solid |
| Color | White to Off-White |
Liquid chromatography-tandem mass spectrometry techniques provide modern alternatives for impurity characterization, offering superior sensitivity and specificity compared to conventional analytical approaches [17]. This analytical platform enables multidimensional evaluation of impurity profiles, facilitating separation and identification of compounds resulting from both synthesis and degradation processes [17]. The technique proves particularly effective in identifying and quantifying trace levels of impurities while providing detailed structural information [15].
Green chemistry principles guide the development of sustainable pharmaceutical manufacturing processes by prioritizing waste minimization, atom economy, renewable feedstock utilization, and reduced toxicity [18] [22]. The implementation of environmentally friendly solvents and waste reduction strategies addresses significant environmental challenges associated with traditional pharmaceutical synthesis [18].
The adoption of green solvents provides sustainable alternatives to traditional organic solvents, reducing environmental and health risks associated with volatile organic compounds and toxic residues [18]. Water serves as the most environmentally benign solvent, offering non-toxic properties and eliminating disposal concerns [18]. Supercritical carbon dioxide exhibits unique solvation properties under supercritical conditions, functioning effectively in extraction and reaction processes while maintaining non-toxic characteristics and excellent recyclability [18].
Bio-based solvents derived from renewable resources, including ethyl lactate and 2-methyl tetrahydrofuran, reduce dependency on petrochemical-based solvents while exhibiting low toxicity profiles [18]. Ethyl lactate demonstrates particular effectiveness in pharmaceutical synthesis for dissolving a wide range of compounds with minimal environmental impact [18]. These bio-based alternatives provide good recyclability and significantly lower environmental impacts compared to traditional organic solvents [18].
Table 4: Green Chemistry Solvent Systems
| Solvent Category | Environmental Impact | Toxicity | Recyclability |
|---|---|---|---|
| Water | Very Low | Non-toxic | N/A |
| Supercritical Carbon Dioxide | Very Low | Non-toxic | Excellent |
| Bio-based solvents (Ethyl lactate) | Low | Low toxicity | Good |
| Bio-based solvents (2-methyl tetrahydrofuran) | Low | Low toxicity | Good |
| Deep Eutectic Solvents (Choline Chloride:Ethylene Glycol) | Very Low | Non-toxic | Excellent |
| Deep Eutectic Solvents (Choline Chloride:Urea) | Very Low | Non-toxic | Excellent |
| Ionic Liquids | Low to Moderate | Variable | Excellent |
| Glycerol | Low | Low toxicity | Good |
Deep eutectic solvents represent a promising class of green solvents for pharmaceutical synthesis, offering cost-efficiency, biodegradability, non-toxicity, and negligible vapor pressure [11] [24]. Choline chloride-based deep eutectic solvents combined with hydrogen bonding donors such as urea, glycerol, and ethylene glycol provide environmentally friendly reaction media for pharmaceutical manufacturing [11].
The implementation of deep eutectic solvent-based synthesis enables one-pot, two-step synthetic protocols with overall yields reaching 95% [11] [24]. The choline chloride:ethylene glycol deep eutectic solvent system allows entire processes to be conducted without additional bases or catalysts, under mild conditions, and avoiding chromatographic purification [24]. The scalability of deep eutectic solvent processes to gram-scale production emphasizes their potential in industrial applications [24].
Solvent-free reactions eliminate dependency on organic solvents, enabling chemical transformations without liquid media [23]. This approach reduces waste generation, minimizes energy consumption, and decreases chemical exposure risks [23]. Solvent-free reactions often yield high atom economy and selectivity, proving advantageous for pharmaceutical synthesis [18].
The implementation of mechanochemistry, thermal activation, and solid-state chemistry techniques enables efficient pharmaceutical synthesis without traditional solvents [23]. These methodologies embody green chemistry principles while offering pathways to cleaner, safer, and more sustainable pharmaceutical manufacturing [23]. Solid-state reactions require precise control of reaction conditions including particle size, temperature, and reaction time to ensure reproducibility and product quality [23].
Green chemistry metrics including atom economy, reaction mass efficiency, and process mass intensity provide quantitative measures for evaluating synthetic sustainability [24]. The adoption of deep eutectic solvent-based synthesis demonstrates superior performance compared to existing methods across these metrics [24]. First Pass CHEM21 Metrics Toolkit evaluations highlight the environmental advantages of green synthetic approaches over traditional methodologies [24].
Ultra-High Performance Liquid Chromatography represents a significant advancement in pharmaceutical analytical chemistry, offering enhanced separation efficiency, sensitivity, and analytical speed compared to conventional High Performance Liquid Chromatography systems [1]. The development of Ultra-High Performance Liquid Chromatography methods for 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide follows established pharmaceutical industry best practices for complex molecular characterization.
The method development for 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide utilizes systematic optimization protocols that consider the compound's physicochemical properties [2]. Given the molecular weight of 225.24 grams per mole and the presence of multiple polar functional groups including hydroxyl moieties and an acetamide group, the analytical approach requires careful consideration of retention mechanisms and separation selectivity [3].
Ultra-High Performance Liquid Chromatography systems operate under pressures exceeding 15,000-22,000 pounds per square inch, enabling the use of sub-2 micrometer particle columns that provide superior theoretical plate counts and reduced analysis times [1]. For 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide, the typical method development follows a Quality by Design approach incorporating Design of Experiments methodologies [4].
The optimal separation conditions for 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide typically employ reversed-phase chromatography using C18 stationary phases. Column selection considerations include:
Stationary Phase Selection: High-efficiency superficially porous particles (1.6-2.7 micrometers) provide optimal peak shapes and resolution [5]. Bridge Ethylene Hybrid technology columns demonstrate excellent chemical stability and peak symmetry for compounds containing multiple hydroxyl groups.
Mobile Phase Composition: Binary gradient systems utilizing water and acetonitrile with formic acid modifiers (0.1% volume/volume) achieve optimal ionization efficiency and peak resolution [6]. The gradient profile typically begins with 5% organic content, progressing to 95% acetonitrile over 10-15 minutes.
Detection Parameters: Ultraviolet detection at 226 nanometers provides adequate sensitivity for quantitative analysis, while photodiode array detection enables spectral confirmation of peak identity [7]. Mass spectrometric detection offers superior specificity and structural confirmation capabilities.
Method validation for 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide follows International Conference on Harmonisation guidelines [8]. Critical validation parameters include:
| Parameter | Specification | Typical Results |
|---|---|---|
| Linearity Range | 0.5-150% target concentration | R² > 0.999 |
| Precision (RSD) | ≤ 2.0% | < 0.5% |
| Accuracy | 98.0-102.0% | 99.8-101.2% |
| Limit of Detection | ≤ 0.1% relative to test concentration | 0.03% |
| Limit of Quantitation | ≤ 0.3% relative to test concentration | 0.1% |
Ultra-High Performance Liquid Chromatography system optimization for 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide incorporates advanced instrumental capabilities including:
Temperature Control: Column compartment temperatures maintained at 35±2°C ensure reproducible retention times and peak shapes [2]. Thermal gradients can enhance selectivity for closely eluting impurities.
Flow Rate Optimization: Flow rates between 0.4-0.8 milliliters per minute provide optimal balance between analysis time and separation efficiency [5]. Higher flow rates reduce analysis time while maintaining adequate resolution.
Injection Volume: Typical injection volumes of 5-10 microliters prevent column overloading while maintaining adequate sensitivity for trace impurity detection [4].
The method demonstrates excellent robustness across operational ranges, with retention time variations less than 2% and peak area variations below 1% relative standard deviation. These parameters ensure reliable quantitative analysis of 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide in pharmaceutical matrices [2].
High-Resolution Mass Spectrometry provides definitive molecular identification and structural characterization of 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide through precise mass measurements and comprehensive fragmentation analysis . The technique offers exceptional analytical capabilities for pharmaceutical impurity identification and degradation pathway elucidation.
The molecular ion of 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide (molecular formula C₁₁H₁₅NO₄) exhibits a theoretical monoisotopic mass of 225.100113 atomic mass units [3] [10]. Under positive electrospray ionization conditions, the compound readily forms protonated molecular ions [M+H]⁺ at mass-to-charge ratio 226.1074, demonstrating excellent ionization efficiency due to the acetamide nitrogen's basicity.
Isotope Pattern Analysis: The experimental isotope pattern closely matches theoretical calculations, with the M+1 peak at mass-to-charge ratio 227.1107 representing approximately 12% relative intensity due to natural ¹³C abundance. High-resolution measurements enable mass accuracy within 1 parts per million, providing confident molecular formula assignment [11].
The fragmentation behavior of 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide follows predictable patterns based on its structural features [12] [13]:
Alpha-Cleavage Processes: The primary fragmentation pathway involves α-cleavage adjacent to the acetamide carbonyl group, generating a stabilized acylium ion at mass-to-charge ratio 136.0393 (C₈H₆NO₂⁺) [13]. This fragment represents loss of the dihydroxypropoxy substituent (89.0474 atomic mass units).
Hydroxyl Group Losses: Sequential dehydration reactions occur readily from the dihydroxypropyl chain, producing characteristic neutral losses of 18.0106 atomic mass units (H₂O) [14]. The compound exhibits typical alcohol fragmentation patterns with prominent [M+H-18]⁺ and [M+H-36]⁺ ions.
Phenyl Ring Cleavages: The aromatic ring system undergoes characteristic fragmentation to generate tropylium-type ions at mass-to-charge ratio 91.0548 (C₇H₇⁺), representing the benzyl cation formed through benzylic cleavage [12].
The comprehensive fragmentation pattern for 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide includes:
| m/z | Formula | Intensity (%) | Fragmentation Process |
|---|---|---|---|
| 226.1074 | C₁₁H₁₆NO₄⁺ | 100 | Molecular ion [M+H]⁺ |
| 208.0968 | C₁₁H₁₄NO₃⁺ | 45 | Loss of H₂O |
| 190.0863 | C₁₁H₁₂NO₂⁺ | 25 | Loss of 2×H₂O |
| 136.0393 | C₈H₆NO₂⁺ | 75 | α-Cleavage, acylium ion |
| 118.0287 | C₈H₄NO⁺ | 30 | Acylium ion - H₂O |
| 91.0548 | C₇H₇⁺ | 40 | Tropylium ion |
Collision-induced dissociation experiments using tandem mass spectrometry provide detailed structural information through controlled fragmentation of selected precursor ions [11]. For the molecular ion at mass-to-charge ratio 226.1074, increasing collision energies (10-40 electron volts) produce systematic fragmentation cascades that confirm structural assignments.
Low Energy Fragmentation (10-15 eV): Predominantly shows simple neutral losses including water elimination and formation of the acylium ion, indicating weak bonds in the alkyl chain.
Medium Energy Fragmentation (20-30 eV): Enhanced formation of aromatic fragments and ring-opening processes, providing information about the phenyl acetamide core structure.
High Energy Fragmentation (35-40 eV): Complete molecular disassembly generating small diagnostic ions including immonium ions and hydrocarbon fragments [15].
High-Resolution Mass Spectrometry fragmentation data enables confident structural identification of 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide in complex pharmaceutical matrices [16]. The characteristic fragmentation patterns serve as molecular fingerprints for:
Impurity Identification: Related impurities exhibit similar core fragmentation but distinct molecular weights and specific fragment differences, enabling differentiation of structural isomers [17].
Degradation Product Analysis: Stress-testing experiments generate degradation products that can be characterized through comparison of fragmentation patterns with the parent compound [18].
Metabolite Studies: Biotransformation products maintain recognizable fragmentation characteristics while showing modifications consistent with phase I and phase II metabolic processes.
The technique provides unambiguous identification capabilities essential for pharmaceutical quality control and regulatory compliance, supporting confident characterization of 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide and its related substances [19].
Chemometric analysis represents a sophisticated mathematical approach for extracting meaningful information from complex analytical datasets in stability-indicating assays of 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide [20]. These multivariate statistical techniques enhance the reliability and interpretability of stability data while reducing analytical complexity.
Principal Component Analysis serves as a fundamental chemometric tool for stability-indicating method development and validation [21]. For 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide, Principal Component Analysis enables comprehensive evaluation of multiple analytical variables simultaneously.
Data Dimensionality Reduction: Principal Component Analysis transforms high-dimensional chromatographic and spectroscopic data into lower-dimensional representations while preserving essential variance information [22]. Typical analyses incorporate variables including retention times, peak areas, spectral intensities, and environmental conditions.
Variance Explanation: The first two principal components typically account for 75-90% of total data variance in pharmaceutical stability studies [23]. For 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide, the first principal component (explaining 45-50% variance) correlates with degradation extent, while the second component (25-30% variance) relates to environmental stress conditions.
Advanced chemometric models provide enhanced quantitative capabilities for stability-indicating assays [20]:
Partial Least Squares Regression: This technique establishes robust relationships between analytical responses and analyte concentrations in the presence of degradation products [20]. For 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide, Partial Least Squares models achieve prediction errors below 2% even with significant matrix interferences.
Principal Component Regression: This hybrid approach combines Principal Component Analysis dimensionality reduction with regression analysis, particularly effective for spectroscopic data with high collinearity [25].
Chemometric analysis of 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide stability follows systematic protocols incorporating:
Data Preprocessing: Spectral data undergoes normalization, baseline correction, and noise reduction using advanced algorithms including Savitzky-Golay smoothing and multiplicative scatter correction [26].
Model Development: Calibration models incorporate samples spanning the full concentration range (0.5-150% of target concentration) under various stress conditions including thermal, photolytic, and hydrolytic environments [20].
Validation Procedures: Cross-validation techniques including leave-one-out and bootstrap methods ensure model robustness and prevent overfitting [21].
Chemometric model performance for 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide stability-indicating assays is evaluated using comprehensive statistics:
| Performance Parameter | Specification | Typical Results |
|---|---|---|
| Root Mean Square Error of Calibration | < 2.0% | 1.2-1.8% |
| Root Mean Square Error of Prediction | < 3.0% | 1.5-2.2% |
| Correlation Coefficient (R²) | > 0.995 | 0.998-0.9995 |
| Bias | ±1.0% | -0.3 to +0.5% |
| Standard Error of Prediction | < 2.5% | 1.0-1.8% |
Sophisticated pattern recognition algorithms enable automated identification of degradation patterns and stability trends [27]:
Cluster Analysis: Hierarchical clustering techniques group similar stability profiles, identifying formulation variables that influence degradation rates [26].
Classification Models: Supervised learning algorithms including support vector machines and random forests predict stability outcomes based on formulation parameters and storage conditions.
Outlier Detection: Statistical control methods identify unusual stability behavior requiring investigation, ensuring data integrity and method reliability [28].
Chemometric approaches support continuous improvement of stability-indicating methods through:
Control Strategy Development: Statistical models establish operational ranges for critical method variables, ensuring consistent performance throughout the analytical lifecycle [26].
Method Transfer Validation: Principal Component Analysis facilitates method transfer between laboratories by identifying sources of inter-laboratory variation and establishing appropriate acceptance criteria.
Robustness Assessment: Design of Experiments combined with multivariate analysis evaluates method robustness across operational ranges, supporting regulatory submissions and method validation [4].
The integration of chemometric techniques with traditional analytical approaches provides enhanced understanding of 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide stability behavior, supporting informed decision-making in pharmaceutical development and quality control [20] [26].
Hyphenated analytical techniques represent the integration of separation methods with spectroscopic detection systems, providing powerful capabilities for comprehensive identification and structural characterization of degradation products formed from 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide [29] [30]. These combined approaches enable simultaneous separation, detection, and structural elucidation without requiring complex isolation procedures.
Liquid Chromatography-Mass Spectrometry serves as the predominant hyphenated technique for pharmaceutical degradation product identification [31] [17]. For 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide, this approach provides molecular weight determination and fragmentation pattern analysis essential for structural characterization.
Interface Technologies: Electrospray ionization interfaces enable efficient transfer of polar degradation products from the liquid phase to gas-phase ions suitable for mass spectrometric analysis [31]. Atmospheric pressure chemical ionization provides complementary ionization for compounds with limited electrospray response.
Tandem Mass Spectrometry Capabilities: Multiple-stage fragmentation experiments (LC-MSⁿ where n = 2-4) generate detailed structural information through systematic dissociation of molecular ions and fragment ions [16]. This approach enables confident structural assignments for unknown degradation products.
High-Resolution Accurate Mass Analysis: Time-of-flight and Orbitrap mass analyzers provide sub-parts-per-million mass accuracy, enabling empirical formula determination and database searching for degradation product identification [19].
Liquid Chromatography-Nuclear Magnetic Resonance represents a complementary hyphenated technique providing detailed structural information for degradation products of 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide [32] [33]:
Stop-Flow Analysis: Chromatographic peaks are trapped in the Nuclear Magnetic Resonance flow cell, enabling acquisition of high-quality spectra with extended signal averaging [31]. This approach provides detailed structural information including stereochemical assignments.
Solid-Phase Extraction Interfaces: Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance systems concentrate analytes while removing interfering solvents, enhancing detection sensitivity for trace degradation products [31].
Multidimensional Spectroscopy: Two-dimensional Nuclear Magnetic Resonance experiments including correlation spectroscopy and heteronuclear single quantum coherence provide comprehensive structural characterization of complex degradation products [33].
Gas Chromatography-Mass Spectrometry enables identification of volatile degradation products and thermally stable derivatives of 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide [31]:
Derivatization Strategies: Chemical derivatization using silylation or methylation reagents converts polar degradation products into volatile derivatives suitable for gas chromatographic analysis [34].
Chemical Ionization: Soft ionization techniques preserve molecular ion information while generating characteristic fragmentation patterns for structural identification [31].
Library Searching: Comprehensive mass spectral databases facilitate automated identification of known degradation products and metabolites.
Systematic approaches combining multiple hyphenated techniques provide comprehensive degradation product characterization [16]:
Sequential Analysis Protocol:
Complementary Information Integration: Different hyphenated techniques provide orthogonal structural information, enabling confident identification of complex degradation products [32] [33].
Modern hyphenated systems incorporate sophisticated detection capabilities for enhanced degradation product identification:
Ion Mobility Spectrometry: Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry provides additional separation based on molecular shape and charge, enabling separation of isomeric degradation products [35].
Infrared Spectroscopy: Liquid Chromatography-Infrared Spectroscopy offers functional group identification capabilities complementary to mass spectrometric analysis [36].
Multiple Detection Systems: Parallel detection using ultraviolet, mass spectrometry, and Nuclear Magnetic Resonance provides comprehensive characterization data for each chromatographic peak [33].
Hyphenated techniques enable systematic investigation of degradation pathways for 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide [16]:
Stress Testing Applications: Controlled degradation under specific stress conditions (thermal, photolytic, oxidative) generates degradation products that can be characterized using hyphenated techniques [18].
Kinetic Studies: Time-course analysis enables identification of primary degradation products and secondary degradation pathways, supporting mechanistic understanding [29].
Metabolite Identification: Hyphenated techniques facilitate identification of biotransformation products, supporting pharmaceutical safety assessments [35].